molecular formula C13H16ClN3O3 B2797834 N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034447-54-4

N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No. B2797834
CAS RN: 2034447-54-4
M. Wt: 297.74
InChI Key: JBZOLGWYJFDQPM-UHFFFAOYSA-N
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Description

“N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . Attached to this pyridine ring is a pyrrolidine ring, a simple cyclic amine. The molecule also contains an amide group, which is a common functional group in biochemistry and drug design .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a pyridine ring and a pyrrolidine ring connected by an ether linkage. There would also be an amide group attached to the pyrrolidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyridine and pyrrolidine rings, as well as the amide group. Pyridine is nucleophilic at the nitrogen and can undergo electrophilic substitution at the carbon atoms . Pyrrolidine can act as a base or a nucleophile . The amide group can participate in a variety of reactions, including hydrolysis and nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, compounds containing pyridine and amide groups are likely to be polar and may form hydrogen bonds . This could affect their solubility, boiling point, and other physical properties .

Scientific Research Applications

Synthetic Methodologies and Chemical Structures

Synthesis of Fluorinated Derivatives and Heterocyclic Compounds : Recent studies have demonstrated the synthesis of fluorinated derivatives of sigma-1 receptor modulators and various heterocyclic compounds, including triazolo[4,3-a]pyridines and oxadiazoles, starting from chloropyridine derivatives. These synthetic routes often involve catalytic hydrogenation, ozonation, and cyclization reactions, highlighting the chemical versatility of chloropyridine-based acetamides in accessing novel therapeutic agents and functional materials (Kuznecovs et al., 2020); (Karpina et al., 2019).

Structure and Redox Properties : Investigations into redox derivatives of similar compounds have provided insights into their structural conformations and redox properties, revealing the influence of oxidation state on the geometry around the nitrogen atom and the bond transformations within the molecule. These studies are essential for understanding the redox behavior and designing new compounds with optimized redox properties (Sen' et al., 2014).

Potential Biological Activities

Antimicrobial and Herbicidal Activities : Research on substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides and other derivatives has revealed their potential antimicrobial and herbicidal activities. These compounds, prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, have been evaluated for their biological efficacy, showing promising results as novel agents for agricultural and pharmaceutical applications (Dotsenko et al., 2019).

Spectroscopic and Computational Studies : Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have provided valuable insights into their molecular properties, ligand-protein interactions, and potential photovoltaic efficiency. These studies highlight the importance of computational and spectroscopic analyses in understanding the structure-activity relationships and designing compounds with enhanced biological or photophysical properties (Mary et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to proteins or other biological molecules and modulating their activity .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also involve modifying the structure to optimize its properties or activity .

properties

IUPAC Name

N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-9(18)16-7-13(19)17-5-3-10(8-17)20-12-2-4-15-6-11(12)14/h2,4,6,10H,3,5,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZOLGWYJFDQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

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